D2 Receptor Binding Affinity: Benperidol Exhibits ~74-Fold Higher Affinity than Haloperidol
Benperidol binds human dopamine D2 receptors with a Ki of 0.027 nM, compared to haloperidol's reported Ki of approximately 2.0 nM at the same target [1][2]. This represents a ~74-fold difference in binding affinity favoring benperidol. Benperidol also demonstrates high affinity for D4 receptors (Ki = 0.066 nM) and moderate affinity for D3 (Ki = 0.290 nM) and 5-HT2A (Ki = 3.75 nM) [1][3].
| Evidence Dimension | D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Benperidol Ki = 0.027 nM |
| Comparator Or Baseline | Haloperidol Ki ≈ 2.0 nM |
| Quantified Difference | Benperidol has ~74-fold higher affinity (lower Ki) |
| Conditions | Radioligand displacement assay using human cloned D2 receptors |
Why This Matters
This differential affinity enables benperidol to achieve therapeutic D2 blockade at substantially lower doses than haloperidol, a key consideration for procurement decisions involving dosing formulations and cost-per-treatment calculations.
- [1] BindingDB BDBM50183266. Benperidol. Ki = 0.0270 nM for human dopamine D2 receptor. View Source
- [2] PDSP Ki Database. Haloperidol Ki at D2 = 2.0 nM. UNC-Chapel Hill. View Source
- [3] Wikiwand. Benperidol receptor binding profile: D2 Ki 0.027 nM, D4 Ki 0.066 nM, 5-HT2A Ki 3.75 nM. Citing Seeman P (1998). View Source
